molecular formula C8H9BrN2O2 B1469379 5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid CAS No. 1267301-54-1

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Cat. No. B1469379
M. Wt: 245.07 g/mol
InChI Key: ZRKAYXAEJJRSBK-UHFFFAOYSA-N
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Description

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H9BrN2O2 . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid is 1S/C7H9BrN2/c1-5(2)7-6(8)3-9-4-10-7/h3-5H,1-2H3 . The molecular weight of the compound is 245.08 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the retrieved data .

Scientific Research Applications

Protein Kinase Inhibitors for Cancer Treatment

  • Application Summary : Pyrimidine and its fused derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Results or Outcomes : The results have shown that these pyrimidine derivatives have promising anticancer activity. However, the source did not provide specific quantitative data or statistical analyses .

Anti-Fibrosis Activity

  • Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
  • Methods of Application : The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
  • Results or Outcomes : Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that these compounds might be developed into novel anti-fibrotic drugs .

Safety And Hazards

The safety data sheet for a related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

5-bromo-2-propan-2-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-4(2)7-10-3-5(9)6(11-7)8(12)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKAYXAEJJRSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid

CAS RN

1267301-54-1
Record name 5-bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of isobutyramidine hydrochloride (6.47 g, 47.5 mmol) at rt in EtOH (30 ml) under an argon atmosphere was added NaOEt solution (21 ml, 21% in EtOH) over min. The suspension was heated to 50° C. and a solution of mucobromic acid (5.7 g, 22.1 mmol) in EtOH (24 ml) was added dropwise over 5 min at 50° C. An additional portion of NaOEt solution (12 ml, 21% in EtOH) was added dropwise over 5 min. The mixture was then cooled to rt. The solids were filtered off, and the cake was washed with plenty of ethanol. The filtrate was concentrated to leave the crude product as a light brown solid. The crude material was triturated in 2 N HCl (100 ml). The product was collected by filtration, washed with plenty of H2O and plenty of n-heptane and dried to give the product (2.09 g, 73%) as beige solid.
Quantity
6.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid

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